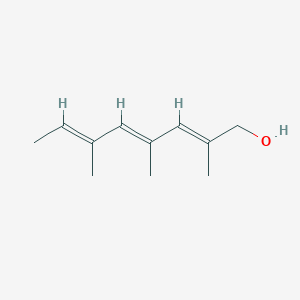
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is an organic compound characterized by its unique structure featuring three conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL typically involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated triene system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E,4,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions. It can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparison with Similar Compounds
(2E,4E,6E)-2,4,6-Nonatriene: A similar compound with three conjugated double bonds but without the hydroxyl group.
(2E,4E,6E)-2,4,6-Octatriene: Another similar compound with a shorter carbon chain.
Uniqueness: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and enhances its solubility in polar solvents.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,4E,6E)-2,4,6-trimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)6-10(3)7-11(4)8-12/h5-7,12H,8H2,1-4H3/b9-5+,10-6+,11-7+ |
InChI Key |
MWMVDCOTUUMMDN-NYHHSSDGSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C=C(\C)/CO |
Canonical SMILES |
CC=C(C)C=C(C)C=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


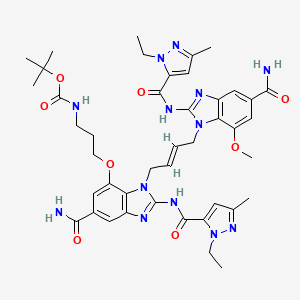
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
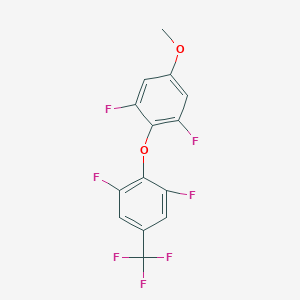

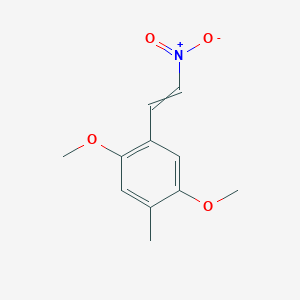
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)

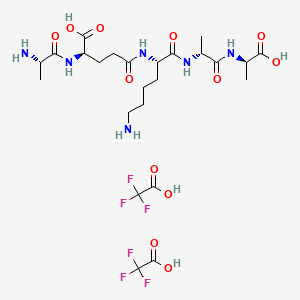
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
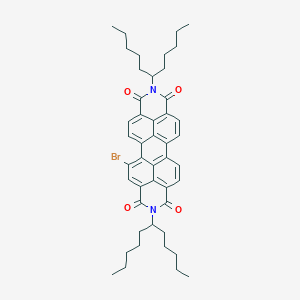
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)
